molecular formula C20H17NOS B2773148 N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide CAS No. 896342-84-0

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide

Cat. No. B2773148
CAS RN: 896342-84-0
M. Wt: 319.42
InChI Key: NPIREWQNXAOWRO-UHFFFAOYSA-N
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Description

“N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide” is a chemical compound that contains an acenaphthene moiety, a benzamide moiety, and a methylsulfanyl group . Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge joining positions 1 and 8 . Benzamide is a simple amide derivative of benzoic acid. The methylsulfanyl group (-SCH3) is a sulfur-containing functional group that is often involved in biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be fairly rigid due to the presence of the polycyclic acenaphthene moiety. The benzamide group could participate in hydrogen bonding and other polar interactions . The methylsulfanyl group is a relatively small, polarizable group that could be involved in weak interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound could potentially involve the amide group, the aromatic rings, or the methylsulfanyl group. The amide could undergo hydrolysis or participate in condensation reactions . The aromatic rings could undergo electrophilic aromatic substitution reactions . The methylsulfanyl group could potentially be oxidized to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its aromaticity, the polarity of the amide group, and the presence of the methylsulfanyl group . It would likely be relatively stable due to the presence of the aromatic rings .

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes, including proteasomes and histone deacetylases. This compound has also been found to induce the production of reactive oxygen species, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. In neurology, this compound has been found to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide. One area of research is the development of this compound analogs with improved efficacy and reduced cytotoxicity. Another area of research is the investigation of the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways.

Synthesis Methods

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-1,2-dihydroacenaphthylene with 3-methylthiobenzoic acid, followed by the coupling reaction with N,N-dimethylformamide dimethyl acetal. The final product is purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide has been found to have potential applications in various fields of scientific research, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-23-16-6-2-5-15(12-16)20(22)21-18-11-10-14-9-8-13-4-3-7-17(18)19(13)14/h2-7,10-12H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIREWQNXAOWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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